molecular formula C10H9ClF3N3O B7896402 (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B7896402
M. Wt: 279.64 g/mol
InChI Key: UKPRIWVXTPGMCE-UHFFFAOYSA-N
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Description

(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring, and finally linked to a methanamine group. The hydrochloride form indicates that it is a salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Methanamine Group: This step involves the reduction of a nitrile group to an amine, which can be done using reducing agents like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the oxadiazole ring to a more saturated heterocyclic ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated heterocycles.

    Substitution: Introduction of new functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its trifluoromethyl group is particularly useful in NMR spectroscopy due to its distinct chemical shift.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole: Lacks the methanamine group, which may reduce its solubility and reactivity.

    (3-(3-(Trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-yl)methanamine hydrochloride: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its electronic properties and reactivity.

    (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride: Has an ethanamine group instead of a methanamine group, which can affect its steric and electronic properties.

Uniqueness

The unique combination of the trifluoromethyl group, oxadiazole ring, and methanamine group in (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)17-16-9;/h1-4H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPRIWVXTPGMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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